molecular formula C6H10O7 B1210606 keto-D-fructuronic acid CAS No. 13425-76-8

keto-D-fructuronic acid

Cat. No.: B1210606
CAS No.: 13425-76-8
M. Wt: 194.14 g/mol
InChI Key: IZSRJDGCGRAUAR-WISUUJSJSA-N
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Description

Keto-D-fructuronic acid is the straight-chain keto form of D-fructuronic acid. It derives from a keto-D-fructose. It is a conjugate acid of a keto-D-fructuronate.

Properties

IUPAC Name

(2S,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSRJDGCGRAUAR-WISUUJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-76-8
Record name D-Lyxo-5-hexulosonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
keto-D-fructuronic acid
Reactant of Route 2
keto-D-fructuronic acid
Reactant of Route 3
keto-D-fructuronic acid
Reactant of Route 4
keto-D-fructuronic acid
Reactant of Route 5
keto-D-fructuronic acid
Reactant of Route 6
keto-D-fructuronic acid
Customer
Q & A

Q1: How is 4-deoxy-5-keto-D-fructuronic acid generated in the context of this research?

A1: The research paper describes the isolation and characterization of an oligogalacturonate transeliminase enzyme from the bacterium Erwinia aroideae []. This enzyme specifically cleaves the first glycosidic linkage from the reducing end of oligogalacturonate substrates. This cleavage results in the production of 4-deoxy-5-keto-D-fructuronic acid. Notably, the enzyme exhibits a preference for shorter-chain uronides, meaning it more readily degrades shorter chains of these sugar molecules.

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